sodium;2-[(2-aminobenzoyl)amino]acetate
Description
Sodium 2-[(2-aminobenzoyl)amino]acetate is a sodium salt derivative of an acetamide scaffold bearing a 2-aminobenzoyl moiety. Its molecular formula is C₉H₉N₂O₃Na (molecular weight: 216.17 g/mol). The compound features a glycine backbone linked to a 2-aminobenzoyl group, with the sodium counterion enhancing aqueous solubility. This structure is analogous to intermediates in bacterial quorum-sensing pathways, such as (2-aminobenzoyl)acetate, which is involved in Pseudomonas quinolone signal (PQS) biosynthesis .
Properties
IUPAC Name |
sodium;2-[(2-aminobenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXGJCLEKPDSD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-[(2-aminobenzoyl)amino]acetate” involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;2-[(2-aminobenzoyl)amino]acetate” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Compound “sodium;2-[(2-aminobenzoyl)amino]acetate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “sodium;2-[(2-aminobenzoyl)amino]acetate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and applications:
Pharmacological and Chemical Properties
- Solubility : Sodium salts (e.g., target compound, and ) exhibit higher water solubility compared to ester derivatives (e.g., methyl or benzyl esters in ).
- Halogenated analogs (e.g., ) show enhanced antimicrobial activity due to electronegative substituents improving membrane penetration .
- Stability : Ester derivatives (e.g., methyl in ) are prone to hydrolysis under basic conditions, whereas sodium salts are more stable in aqueous media.
Role in Quorum-Sensing Pathways
The target compound’s structural similarity to (2-aminobenzoyl)acetate—a precursor in PQS biosynthesis—positions it as a candidate for disrupting bacterial communication. PQS regulates virulence in Pseudomonas aeruginosa; inhibitors targeting enzymes like PqsA/PqsD could attenuate pathogenicity .
Comparative Efficacy in Drug Design
- Sodium vs. Ester Derivatives : Sodium salts are preferred for in vivo studies due to solubility, while esters (e.g., benzyl in ) serve as prodrugs or intermediates.
- Substituent Effects: Hydroxyl groups () enhance hydrogen bonding, improving enzyme binding. Bulky substituents (e.g., nonyl in ) may reduce bioavailability but increase membrane affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
